Cas no 1006683-76-6 (1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole)
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole
- 4-((1E)-2-nitrovinyl)-1,3-dimethylpyrazole
- EN300-365132
- MFCD08554078
- STK399976
- AKOS003726059
- 1,3-DIMETHYL-4-[(E)-2-NITRO-1-ETHENYL]-1H-PYRAZOLE
- 1006683-76-6
- 1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole
- 1,3-Dimethyl-4-(2-nitrovinyl)-1H-pyrazole
- SCHEMBL21748575
- G42709
- 1,3-dimethyl-4-[(E)-2-nitroethenyl]-1H-pyrazole
- EN300-232130
- starbld0006667
- AKOS015922524
- 2375772-61-3
- 1,3-dimethyl-4-[(E)-2-nitroethenyl]pyrazole
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- MDL: MFCD08554078
- Inchi: 1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3/b4-3+
- InChI Key: ZLPQECQXOSYESI-ONEGZZNKSA-N
- SMILES: [O-][N+](/C=C/C1=CN(C)N=C1C)=O
Computed Properties
- Exact Mass: 167.069476538Da
- Monoisotopic Mass: 167.069476538Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 63.6Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 298.3±25.0 °C at 760 mmHg
- Flash Point: 134.2±23.2 °C
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB551969-250 mg |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 250MG |
€220.50 | 2022-03-01 | ||
| abcr | AB551969-500 mg |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 500MG |
€294.20 | 2022-03-01 | ||
| abcr | AB551969-1 g |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 1g |
€343.30 | 2022-03-01 | ||
| abcr | AB551969-5 g |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 5g |
€836.30 | 2022-03-01 | ||
| Chemenu | CM414355-250mg |
1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole |
1006683-76-6 | 95%+ | 250mg |
$256 | 2023-01-05 | |
| Chemenu | CM414355-500mg |
1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole |
1006683-76-6 | 95%+ | 500mg |
$466 | 2023-01-05 | |
| Chemenu | CM414355-1g |
1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole |
1006683-76-6 | 95%+ | 1g |
$611 | 2023-01-05 | |
| abcr | AB551969-250mg |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 250mg |
€331.00 | 2024-08-02 | ||
| abcr | AB551969-1g |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 1g |
€722.50 | 2024-08-02 | ||
| abcr | AB551969-5g |
1,3-Dimethyl-4-[(e)-2-nitrovinyl]-1H-pyrazole; . |
1006683-76-6 | 5g |
€1960.00 | 2024-08-02 |
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole Suppliers
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole (CAS No. 1006683-76-6)
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole is a heterocyclic compound with a pyrazole ring substituted at positions 1, 3, and 4. The compound's structure consists of a pyrazole core, which is a five-membered ring containing two nitrogen atoms at positions 1 and 3. The substituents at these positions are methyl groups, while the fourth position is occupied by a 2-nitrovinyl group. This unique combination of functional groups makes 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole a versatile compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole typically involves multi-step organic reactions. One common approach is the condensation of an appropriate aldehyde or ketone with an amine derivative to form the pyrazole ring. Subsequent substitution reactions are then used to introduce the methyl and nitrovinyl groups at the desired positions. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound.
1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole has been studied for its potential as a building block in drug discovery. The pyrazole ring is known for its ability to form hydrogen bonds and interact with biological targets, making it a valuable moiety in medicinal chemistry. Researchers have explored the compound's ability to inhibit enzymes such as kinases and proteases, which are implicated in various diseases including cancer and inflammatory disorders.
In the field of agrochemistry, 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole has shown promise as a precursor for herbicides and fungicides. The nitrovinyl group contributes to the compound's reactivity and selectivity towards plant pathogens. Recent studies have focused on optimizing the compound's stability under environmental conditions to enhance its agricultural applications.
The toxicological profile of 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole has also been investigated to ensure its safety for human use and environmental compatibility. Acute toxicity studies indicate that the compound exhibits low toxicity when administered at recommended doses. However, long-term exposure studies are still underway to fully understand its potential risks.
Looking ahead, 1,3-Dimethyl-4-(2-nitro-vinyl)-1H-pyrazole holds significant potential for further exploration in both academic and industrial settings. Its structural versatility makes it an ideal candidate for designing novel bioactive molecules with improved efficacy and reduced side effects. As research continues to uncover new applications for this compound, it is expected to play an increasingly important role in advancing modern medicine and agriculture.
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